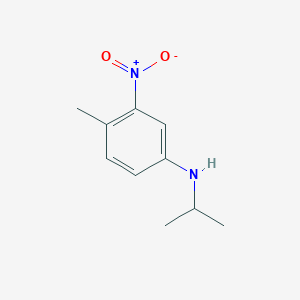

Isopropyl-(4-methyl-3-nitro-phenyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl-(4-methyl-3-nitro-phenyl)-amine: is an organic compound characterized by the presence of an isopropyl group, a methyl group, a nitro group, and an amine group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(4-methyl-3-nitro-phenyl)-amine typically involves the nitration of 4-methylphenylamine followed by alkylation with isopropyl halides. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the alkylation step involves the use of isopropyl bromide or chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group in Isopropyl-(4-methyl-3-nitro-phenyl)-amine can undergo reduction to form an amine group.

Reduction: The compound can be reduced using hydrogenation or metal hydrides to convert the nitro group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Reduction: Isopropyl-(4-methyl-3-amino-phenyl)-amine.

Substitution: Halogenated derivatives like Isopropyl-(4-methyl-3-chloro-phenyl)-amine.

Applications De Recherche Scientifique

Pharmacological Applications

Isopropyl-(4-methyl-3-nitro-phenyl)-amine exhibits significant pharmacological potential, particularly in the following areas:

1.1. β-Adrenergic Blocking Activity

Research indicates that this compound possesses strong β-adrenergic blocking activity, which can be beneficial in treating cardiovascular diseases. It inhibits platelet aggregation, making it a candidate for developing anti-thrombotic medications .

1.2. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. The compound has been shown to inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate its mechanisms and efficacy in clinical settings.

1.3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.

Chemical Synthesis Applications

This compound serves as an intermediate in the synthesis of various organic compounds:

2.1. Synthesis of Complex Molecules

It can be utilized in synthesizing more complex amines and pharmaceuticals through nucleophilic substitution reactions and other organic transformations. This versatility makes it valuable in medicinal chemistry .

2.2. Isotopic Labeling

The compound can be modified to create isotopically labeled derivatives, which are crucial for drug metabolism studies and pharmacokinetic evaluations. These labeled compounds help trace the distribution and metabolic pathways of drugs within biological systems .

Material Science Applications

In addition to its pharmaceutical uses, this compound has potential applications in material sciences:

3.1. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

3.2. Coatings and Adhesives

Its chemical structure allows it to function as a curing agent or hardener in epoxy resins and adhesives, improving adhesion properties and durability .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Isopropyl-(4-methyl-3-nitro-phenyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Isopropyl-(4-methyl-3-amino-phenyl)-amine: Similar structure but with an amino group instead of a nitro group.

Isopropyl-(4-methyl-3-chloro-phenyl)-amine: Similar structure but with a chloro group instead of a nitro group.

Isopropyl-(4-methyl-3-hydroxy-phenyl)-amine: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness: Isopropyl-(4-methyl-3-nitro-phenyl)-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

Isopropyl-(4-methyl-3-nitro-phenyl)-amine, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound through various studies, highlighting its effects on different biological systems, mechanisms of action, and toxicological profiles.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further substituted with an isopropyl group. This structural configuration is critical for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activity of this compound has been assessed through various experimental approaches:

-

Anticancer Activity :

- Studies have shown that compounds containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds demonstrated IC50 values ranging from 0.69 to 22 mM against human cancer cell lines, indicating potential for further development in anticancer therapies .

- Mechanism of Action :

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited a significant reduction in cell viability with an IC50 value of approximately 20 nM. Further mechanistic studies suggested that the compound induces apoptosis through ROS-mediated pathways.

Case Study 2: Neurotoxicity Assessment

In a neurotoxicity study involving rodent models, the administration of this compound resulted in observable behavioral changes and decreased motility, indicating potential neurotoxic effects. The study measured motility changes using a motimeter and reported significant deviations from control groups .

Toxicological Profile

The toxicological assessment of this compound reveals important safety considerations:

Propriétés

IUPAC Name |

4-methyl-3-nitro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-9-5-4-8(3)10(6-9)12(13)14/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOVRUMNTYRYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.